![molecular formula C23H20N2O3S2 B3952422 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B3952422.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide
Vue d'ensemble
Description
“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide” is a compound that features a sulfonyl functional group . It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives which were designed, synthesized, and evaluated for their anti-tubercular activity .
Mécanisme D'action
Cambridge id 6589437
Cambridge id 6589437 is also known as Acetaminophen .
Target of action: The primary targets of Acetaminophen are cyclooxygenase (COX-1 and COX-2) enzymes .
Mode of action: Acetaminophen inhibits these enzymes, resulting in the inhibition of prostaglandin synthesis .
Biochemical pathways: The affected pathway is the prostaglandin synthesis pathway. Prostaglandins play key roles in inflammation and pain signaling .
Pharmacokinetics:Result of action: It works by lowering body temperature during fever and inhibiting the activity of COX-3, resulting in analgesic and antipyretic effects .
Action environment:Oprea1_456734
Oprea1_456734 is also known as Cenegermin .
Target of action: The primary target of Cenegermin is the nerve growth factor (NGF) receptors in the anterior segment of the eye .
Mode of action: Cenegermin binds to these receptors, promoting corneal innervation and integrity .
Biochemical pathways: The affected pathway is the NGF signaling pathway, which is crucial for the differentiation and maintenance of neurons .
Pharmacokinetics:Result of action: Cenegermin supports corneal integrity through corneal innervation, tear secretion, and epithelial cell growth .
Action environment:AB00111242-01
The mechanism of action for AB00111242-01 is currently undisclosed .
Z28180201
Z28180201 is also known as Solifenacin .
Target of action: The primary target of Solifenacin is the M3 receptor subtype .
Mode of action: Solifenacin is a competitive cholinergic receptor antagonist, selective for the M3 receptor subtype .
Biochemical pathways: The affected pathway is the cholinergic signaling pathway, which plays a key role in muscle contraction .
Pharmacokinetics:Result of action: By blocking the M3 receptors, Solifenacin inhibits bladder contractions, helping to control the symptoms of overactive bladder .
Action environment:Oprea1_740623
Oprea1_740623 is also known as Palazestrant .
Target of action: The primary targets of Palazestrant are the estrogen receptors (ER), both wild-type (ESR1-wt) and mutant (ESR1-mut) forms .
Mode of action: Palazestrant is a complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity .
Biochemical pathways: The affected pathway is the ER signaling pathway, which plays a key role in the growth and development of certain types of cancer .
Pharmacokinetics:Result of action: By blocking ER-driven transcriptional activity, Palazestrant inhibits the growth of ER-positive cancer cells .
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-30(27,28)18-12-13-20-21(14-18)29-23(24-20)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOPWBWKERQGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


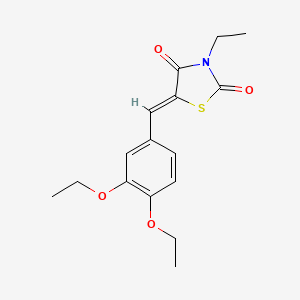
![5-{3,5-dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952348.png)
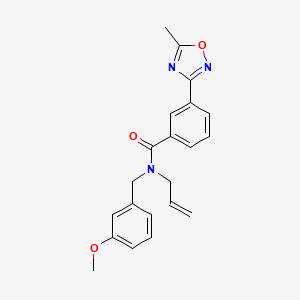
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952353.png)
![ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3952366.png)
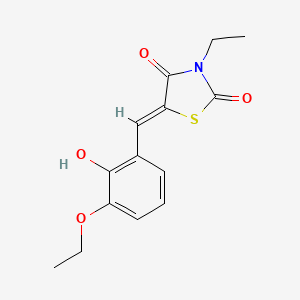
![(4-methoxyphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3952374.png)
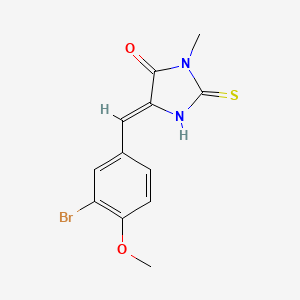
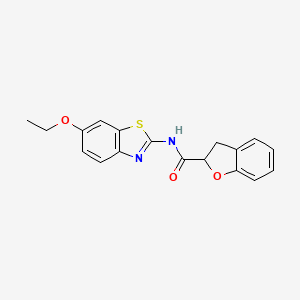

![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952416.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952419.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3952425.png)
![1-[1-(methoxymethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3952433.png)
